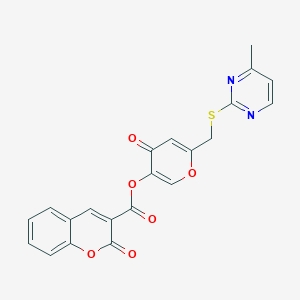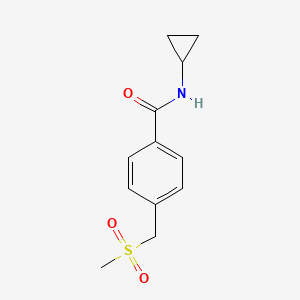![molecular formula C22H29ClN2O B2488247 cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride CAS No. 79278-68-5](/img/structure/B2488247.png)
cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fentanyl analogue, which is a class of synthetic opioids . Fentanyl analogues are used in medicine for their potent analgesic properties and have also been sold as designer drugs . The compound is structurally similar to known opioids .
Molecular Structure Analysis
The molecular formula of this compound is C22H28N2O • HCl . It’s part of the fentanyl family, which are known for their structural variations . These variations can lead to profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a molecular weight of 372.9 .Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Similar Compounds
Chemical Properties and Synthesis :
- Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical pharmacophoric groups in several antipsychotic agents. These groups, through their arylalkyl substituents, can enhance the potency and selectivity of binding affinity at D2-like receptors. The synthesis and evaluation of these compounds reveal the importance of composite structures for selectivity and potency at these receptors (Sikazwe et al., 2009).
Pharmacological Applications :
- Research on similar compounds, such as ohmefentanyl (a potent opioid analgesic), explores the chemistry and pharmacology of the 4-anilidopiperidine class. This review highlights the unique activity of ohmefentanyl stereoisomers, focusing on their in vitro and in vivo biological properties. The stereoisomers are used as molecular probes for investigating opioid receptor-mediated phenomena, offering insights into ligand-receptor interaction dynamics (Brine et al., 1997).
Potential Therapeutic Applications :
- The biochemistry of platinum coordination complexes, represented by cis-dichlorodiammineplatinum II (cis-DDP), indicates their potential for interactions with other therapeutic modalities, including irradiation. This suggests a rationale for combining such complexes with radiotherapy in cancer treatment, highlighting the potential for enhanced cell kill beyond additive effects (Douple & Richmond, 1979).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19;/h4-13,18,21H,3,14-17H2,1-2H3;1H/t18-,21+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCVDBJSUYJDN-OZYANKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037107 |
Source


|
| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79278-68-5 |
Source


|
| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)
![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)
![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
